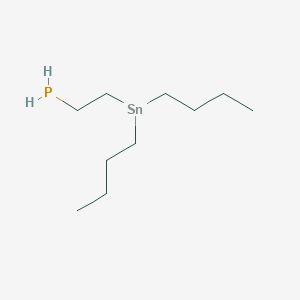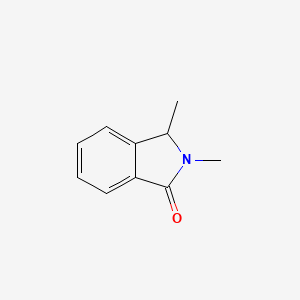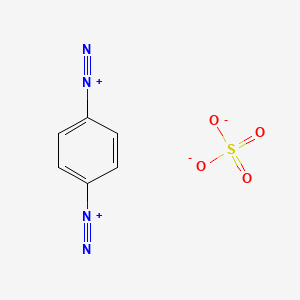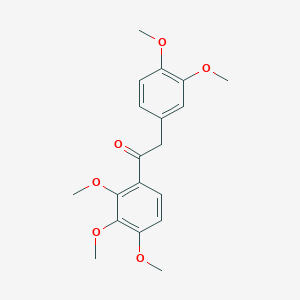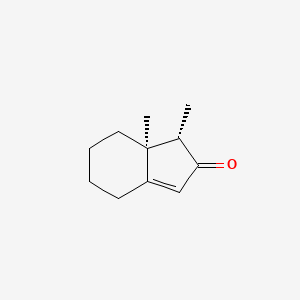![molecular formula C12H13Cl B14614624 Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- CAS No. 57765-59-0](/img/structure/B14614624.png)
Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-: is an organic compound with the molecular formula C12H13Cl It is a derivative of benzene, where a chlorine atom and a cyclopropyl group substituted with a methylethylidene group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- typically involves the chlorination of a suitable precursor compound. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chlorinated cyclopropyl derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Major Products Formed:
Substitution: Phenols, amines.
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study enzyme mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities. It may be explored for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target. The presence of the cyclopropyl group may also influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
- Benzene, 1-chloro-4-(1-methylethyl)-
- Benzene, 1-chloro-4-(1-methylethenyl)-
- Benzene, 1-chloro-4-(1-methylpropyl)-
Comparison:
- Benzene, 1-chloro-4-(1-methylethyl)- : Similar in structure but lacks the cyclopropyl group, which may result in different reactivity and applications.
- Benzene, 1-chloro-4-(1-methylethenyl)- : Contains a double bond in the side chain, leading to different chemical properties and potential uses.
- Benzene, 1-chloro-4-(1-methylpropyl)- : Has a longer alkyl chain, which can affect its solubility and interaction with other molecules.
The uniqueness of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- lies in its cyclopropyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
57765-59-0 |
|---|---|
Fórmula molecular |
C12H13Cl |
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
1-chloro-4-(2-propan-2-ylidenecyclopropyl)benzene |
InChI |
InChI=1S/C12H13Cl/c1-8(2)11-7-12(11)9-3-5-10(13)6-4-9/h3-6,12H,7H2,1-2H3 |
Clave InChI |
MFGQJVQMTGWSEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC1C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
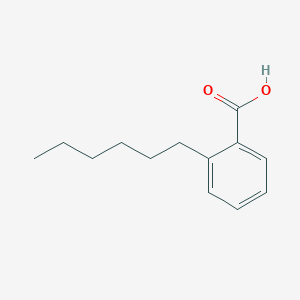

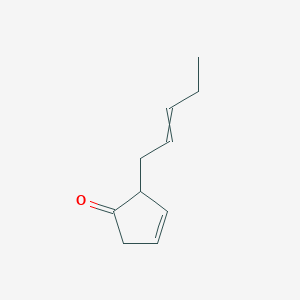
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
